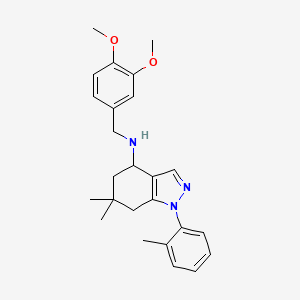![molecular formula C22H27N3O2 B6117261 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA is a member of the nicotinamide class of compounds and has shown promising results in preclinical studies. In
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DMXAA has potent antitumor activity against a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can cause tumor cell death. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into the tumor site. In addition, DMXAA has been shown to increase the production of reactive oxygen species (ROS) in tumor cells, which can cause tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. DMXAA has also been extensively studied in preclinical models, which has provided a wealth of data on its potential as an anticancer agent. However, there are also limitations to using DMXAA in lab experiments. DMXAA has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. In addition, DMXAA has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One potential area of research is to investigate the use of DMXAA in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in combination with immunotherapy, such as checkpoint inhibitors. In addition, there is a need for further research to understand the mechanism of action of DMXAA and to develop more effective analogs of the compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in human cancer patients.
Synthesemethoden
DMXAA can be synthesized through a multi-step process that involves the condensation of 2-methoxy-3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-2-amine, followed by the addition of piperidine and methyl iodide. The resulting product is then purified through column chromatography to obtain DMXAA in high purity.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-24(22(26)20-10-5-11-23-21(20)27-2)18-9-6-12-25(15-18)19-13-16-7-3-4-8-17(16)14-19/h3-5,7-8,10-11,18-19H,6,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJZRVNRWHLEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=C(N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(methylthio)propanoyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6117179.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6117189.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6117202.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![4-[2-(phenylthio)ethyl]pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B6117282.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
